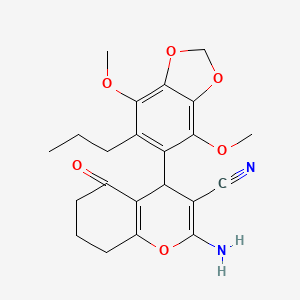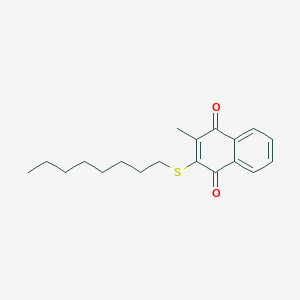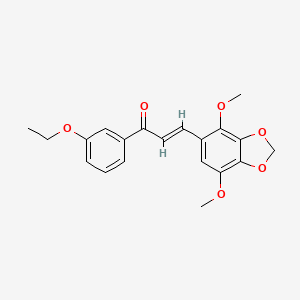![molecular formula C18H14F3NO3 B11464986 7-Methoxy-4-({[3-(trifluoromethyl)phenyl]amino}methyl)chromen-2-one](/img/structure/B11464986.png)
7-Methoxy-4-({[3-(trifluoromethyl)phenyl]amino}methyl)chromen-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-methoxy-4-({[3-(trifluoromethyl)phenyl]amino}methyl)-2H-chromen-2-one is a synthetic compound belonging to the class of coumarins. Coumarins are a group of nature-occurring lactones first derived from Tonka beans in 1820. These compounds are valuable oxygen-containing heterocycles widely found in nature and have been routinely employed as herbal medicines since early ages . The compound is notable for its unique structure, which includes a trifluoromethyl group, making it a subject of interest in various scientific research fields.
準備方法
The synthesis of 7-methoxy-4-({[3-(trifluoromethyl)phenyl]amino}methyl)-2H-chromen-2-one typically involves the reaction of 7-hydroxy-4-(trifluoromethyl)coumarin with dimethyl sulfate . The reaction conditions often include the use of dry acetone and anhydrous potassium carbonate at elevated temperatures . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
化学反応の分析
This compound undergoes various types of chemical reactions, including:
Oxidation: The trifluoromethyl group can be involved in radical trifluoromethylation reactions.
Reduction: Reduction reactions may target the chromenone core or the trifluoromethyl group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxy group or the trifluoromethyl group.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide . Major products formed from these reactions depend on the specific conditions and reagents used but can include various substituted coumarins and their derivatives.
科学的研究の応用
7-methoxy-4-({[3-(trifluoromethyl)phenyl]amino}methyl)-2H-chromen-2-one has several scientific research applications:
Chemistry: Used as a fluorescent substrate for oxidoreductases, especially for cytochrome P450.
Biology: Employed in proteomics research to study enzyme activity and protein interactions.
Medicine: Investigated for its potential anti-cancer, anti-microbial, and anti-inflammatory properties.
Industry: Utilized in the development of new materials and agrochemicals due to its unique chemical properties.
作用機序
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. For instance, the enzymatic action of cytochrome P450 2E1 on 7-methoxy-4-({[3-(trifluoromethyl)phenyl]amino}methyl)-2H-chromen-2-one results in a fluorescent product that can be measured, providing insights into enzyme activity . The trifluoromethyl group plays a crucial role in enhancing the compound’s stability and reactivity, making it a valuable tool in biochemical assays .
類似化合物との比較
Similar compounds to 7-methoxy-4-({[3-(trifluoromethyl)phenyl]amino}methyl)-2H-chromen-2-one include:
7-methoxy-4-(trifluoromethyl)coumarin: Shares the trifluoromethyl group but lacks the amino methyl substitution.
Methyl 4-(trifluoromethyl)umbelliferyl ether: Another coumarin derivative with similar fluorescent properties.
4-(trifluoromethyl)umbelliferone: A simpler structure with the trifluoromethyl group directly attached to the coumarin core.
The uniqueness of 7-methoxy-4-({[3-(trifluoromethyl)phenyl]amino}methyl)-2H-chromen-2-one lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a versatile compound for various applications.
特性
分子式 |
C18H14F3NO3 |
|---|---|
分子量 |
349.3 g/mol |
IUPAC名 |
7-methoxy-4-[[3-(trifluoromethyl)anilino]methyl]chromen-2-one |
InChI |
InChI=1S/C18H14F3NO3/c1-24-14-5-6-15-11(7-17(23)25-16(15)9-14)10-22-13-4-2-3-12(8-13)18(19,20)21/h2-9,22H,10H2,1H3 |
InChIキー |
BNBDZWQQSXBABJ-UHFFFAOYSA-N |
正規SMILES |
COC1=CC2=C(C=C1)C(=CC(=O)O2)CNC3=CC=CC(=C3)C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-(4-methoxybenzyl)-2-[3-(3-nitrophenyl)-1H-1,2,4-triazol-5-yl]acetamide](/img/structure/B11464944.png)
![2-Methoxyethyl 4-(4-fluorophenyl)-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate](/img/structure/B11464952.png)
![methyl 5-[(3aS,4R,6aS)-3a-hydroxy-2-oxo-3,4,6,6a-tetrahydro-1H-thieno[3,4-d]imidazol-4-yl]pentanoate](/img/structure/B11464954.png)
![8-(6,7-dimethoxy-1,3-benzodioxol-5-yl)-2-methyl-2,4,5,8-tetrahydro-7H-furo[3,4-b]pyrazolo[3,4-e]pyridin-7-one](/img/structure/B11464962.png)
![(2E)-N-{2-methyl-1-[(2E)-3-phenylprop-2-enoyl]-1,2,3,4-tetrahydroquinolin-4-yl}-N,3-diphenylprop-2-enamide](/img/structure/B11464966.png)
![Cyclohexyl {1-[(5-bromo-2-propoxyphenyl)carbonyl]-3-oxopiperazin-2-yl}acetate](/img/structure/B11464970.png)
![Butyl 4-[7-(4-heptylphenyl)-1,3-dimethyl-2,4-dioxo-1H,2H,3H,4H,8H-imidazo[1,2-G]purin-8-YL]benzoate](/img/structure/B11464973.png)
![8-(4-chlorophenyl)-2-phenyl-2,3,8,9-tetrahydro-1H-pyrazolo[3,4-c]isoquinoline-1,6(7H)-dione](/img/structure/B11464976.png)
![2,4-Diamino-5-(3-bromophenyl)-10-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-6-oxo-5,6,7,8,9,10-hexahydrobenzo[b][1,8]naphthyridine-3-carbonitrile](/img/structure/B11464977.png)



![2-methyl-N-(naphthalen-1-yl)-5-oxo-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxamide](/img/structure/B11465007.png)
